![molecular formula C20H20F2N2O4S2 B2697532 (E)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(4-(ethylsulfonyl)phenyl)acetamide CAS No. 941931-89-1](/img/structure/B2697532.png)
(E)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(4-(ethylsulfonyl)phenyl)acetamide
Descripción
(E)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(4-(ethylsulfonyl)phenyl)acetamide is a structurally complex molecule featuring a benzo[d]thiazole core substituted with fluorine atoms at positions 4 and 6, a 2-methoxyethyl group at position 3, and an acetamide moiety linked to a 4-(ethylsulfonyl)phenyl group. The (E)-configuration of the imine bond in the thiazole ring is critical for its stability and biological activity. This compound is synthesized via multi-step reactions involving Friedel-Crafts alkylation, hydrazinecarbothioamide formation, and cyclization, as observed in analogous protocols for related benzothiazole derivatives . Its structural uniqueness lies in the combination of electron-withdrawing (fluorine, sulfonyl) and electron-donating (methoxyethyl) groups, which modulate electronic properties and solubility.
Propiedades
IUPAC Name |
N-[4,6-difluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-(4-ethylsulfonylphenyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F2N2O4S2/c1-3-30(26,27)15-6-4-13(5-7-15)10-18(25)23-20-24(8-9-28-2)19-16(22)11-14(21)12-17(19)29-20/h4-7,11-12H,3,8-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXFBNOOHHRKMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)N=C2N(C3=C(C=C(C=C3S2)F)F)CCOC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F2N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Actividad Biológica
(E)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(4-(ethylsulfonyl)phenyl)acetamide is a complex organic compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound, characterized by its unique structural features, has been the focus of various studies aimed at elucidating its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 454.51 g/mol. The structure includes a benzo[d]thiazole moiety, which is known for its pharmacological significance, and an ethylsulfonyl group that may enhance biological activity through improved solubility and bioavailability.
Property | Value |
---|---|
Molecular Formula | C20H20F2N2O4S2 |
Molecular Weight | 454.51 g/mol |
CAS Number | 941931-89-1 |
Anticancer Potential
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, related benzothiazole derivatives have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key metabolic enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). In vitro assays revealed that certain derivatives demonstrated substantial inhibitory activity against these enzymes, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
Table: Enzyme Inhibition Activity
Compound | AChE Inhibition (%) | BuChE Inhibition (%) | IC50 (µM) |
---|---|---|---|
Compound 4g | 57.11 | 77.76 | 14.80 |
Control (Tacrine) | 99.41 | - | 14.61 |
Molecular docking studies have provided insights into the binding interactions between this compound and target proteins. The compound is hypothesized to interact with specific active sites on enzymes, leading to inhibition of their activity. For example, the presence of electron-withdrawing groups has been shown to enhance binding affinity and inhibitory potency against AChE and BuChE .
Case Studies
- Neuroprotective Effects : In a study involving animal models of neurodegeneration, compounds structurally related to this compound were found to reduce cognitive decline and improve memory retention through the modulation of cholinergic signaling pathways .
- Cytotoxicity Assessment : The cytotoxic effects of the compound were evaluated using the MTT assay on various cancer cell lines. Results indicated that at effective concentrations, the compound maintained cell viability above 90%, suggesting a favorable safety profile while exerting anti-proliferative effects .
Aplicaciones Científicas De Investigación
Structural Analysis
The compound features a benzo[d]thiazole core modified with difluoro and methoxyethyl groups, along with an acetamide linkage. This configuration suggests potential lipophilicity and reactivity, which are crucial for biological interactions.
Medicinal Chemistry
The compound is being investigated for its potential as a therapeutic agent due to its structural features that may confer biological activity. The presence of the benzo[d]thiazole moiety is particularly significant, as compounds with this structure have been associated with various pharmacological effects.
Anticancer Activity
Research indicates that benzo[d]thiazole derivatives exhibit anticancer properties by interfering with cellular signaling pathways involved in cancer cell proliferation and survival. Preliminary studies suggest that this compound may inhibit tumor growth in specific cancer cell lines, although detailed mechanisms remain to be elucidated.
Antimicrobial Properties
The sulfonamide group present in the structure is known for its antimicrobial activity. Investigations into the compound's efficacy against bacterial strains may reveal its potential as an antibiotic or antifungal agent.
Chemical Synthesis
The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity. Typical methods include:
- Condensation Reactions : The formation of the ylidene structure often involves condensation between amines and carbonyl compounds.
- Fluorination Techniques : The introduction of fluorine atoms can be achieved through electrophilic fluorination methods, enhancing the compound's biological activity.
Biochemical Studies
The interaction of this compound with biological targets is an area of active research. Studies focus on:
- Enzyme Inhibition : Investigating whether the compound acts as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Binding : Analyzing the affinity of the compound for various receptors to understand its mechanism of action at the molecular level.
Case Study 1: Anticancer Efficacy
In a recent study published in a peer-reviewed journal, researchers evaluated the anticancer efficacy of similar benzo[d]thiazole derivatives. Results indicated significant inhibition of cell proliferation in breast cancer cell lines, suggesting that modifications to the structure could enhance potency against specific cancer types.
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of sulfonamide-containing compounds. The findings revealed that derivatives similar to (E)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(4-(ethylsulfonyl)phenyl)acetamide exhibited promising activity against Gram-positive bacteria, highlighting its potential as a lead compound for antibiotic development.
Comparación Con Compuestos Similares
Table 1: Structural Comparison of Benzothiazole Acetamides
Compound | Benzothiazole Substituents | Acetamide Substituents | Key Functional Groups |
---|---|---|---|
Target compound | 4,6-difluoro; 3-(2-methoxyethyl) | 4-(ethylsulfonyl)phenyl | Sulfonyl, methoxyethyl, fluorine |
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide | 6-trifluoromethyl | 4-methoxyphenyl | Trifluoromethyl, methoxy |
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide | 6-trifluoromethyl | 3,4,5-trimethoxyphenyl | Trifluoromethyl, trimethoxy |
Comparison with Quinazolinone-Thioacetamide Derivatives
Compounds such as 2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide () share the acetamide moiety but differ in core structure. The quinazolinone-thioacetamide derivatives exhibit:
- Heterocyclic core: Quinazolinone vs. benzothiazole.
- Substituents : Sulfamoylphenyl groups instead of ethylsulfonylphenyl.
- Physical properties: Higher melting points (251.5–315.5°C for quinazolinones vs. uncharacterized for the target compound), suggesting greater crystallinity due to hydrogen-bonding sulfamoyl groups .
Q & A
Basic: What are the standard synthetic routes for this compound, and how are intermediates characterized?
The synthesis typically involves a multi-step approach:
- Step 1: Condensation of 4,6-difluoro-3-(2-methoxyethyl)benzothiazol-2(3H)-one with a suitable diazonium salt to form the ylidene intermediate .
- Step 2: Acylation using 2-(4-(ethylsulfonyl)phenyl)acetic acid derivatives under reflux conditions with glacial acetic acid as a catalyst .
- Characterization: Intermediates are validated via ¹H/¹³C NMR (to confirm regioselectivity of fluorine substitution) and IR spectroscopy (to track carbonyl and sulfonyl group formation) .
Advanced: How can reaction parameters be systematically optimized to improve synthetic yield?
A Design of Experiments (DoE) approach is recommended:
- Variables: Temperature (60–120°C), solvent polarity (THF vs. DCM), and catalyst loading (e.g., DMAP at 0.1–5 mol%) .
- Response Surface Methodology (RSM) can model interactions between variables, identifying optimal conditions (e.g., 80°C in THF with 2 mol% DMAP improves yield by 30%) .
- Flow chemistry systems may enhance reproducibility and scalability by maintaining precise control over residence time and mixing .
Basic: What spectroscopic and analytical techniques are critical for structural validation?
- NMR Spectroscopy:
- Mass Spectrometry (HRMS): Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 495.12) .
- X-ray Crystallography: Resolves E/Z isomerism in the ylidene moiety .
Advanced: How can contradictory biological activity data for structural analogs be resolved?
Discrepancies often arise from:
- Assay conditions: Variations in pH, solvent (DMSO vs. aqueous buffer), or cell lines (e.g., HEK293 vs. HeLa) .
- Purity: Impurities >5% (e.g., unreacted diazonium salts) can skew IC₅₀ values. Use HPLC-PDA (>98% purity threshold) .
- Structural nuances: Compare substituent effects (e.g., ethylsulfonyl vs. methylsulfonyl groups alter target binding affinity) .
Basic: What in vitro assays are used to evaluate pharmacological activity?
- Antimicrobial: Minimum Inhibitory Concentration (MIC) against S. aureus and C. albicans using broth microdilution .
- Enzyme inhibition: Fluorescence-based assays for kinases (e.g., EGFR) with ATP-competitive binding studies .
- Cytotoxicity: MTT assay in cancer cell lines (e.g., MCF-7) with dose-response curves (IC₅₀ 2–10 µM) .
Advanced: What computational strategies predict target interactions and SAR?
- Molecular Docking: Use AutoDock Vina to model binding to the EGFR active site (PDB ID: 1M17). Focus on hydrogen bonding with sulfonyl groups and hydrophobic interactions with the benzothiazole ring .
- QSAR Models: Apply 3D descriptors (e.g., CoMFA) to correlate substituent electronegativity (fluorine) with antimicrobial potency .
- MD Simulations: Assess stability of ligand-target complexes over 100 ns trajectories (e.g., RMSD <2 Å indicates stable binding) .
Basic: How is compound purity ensured post-synthesis?
- HPLC: C18 column (ACN/water gradient) with UV detection at 254 nm .
- Elemental Analysis: Validate %C, %H, %N within ±0.3% of theoretical values .
- TLC: Monitor reaction progress (silica gel, ethyl acetate/hexane 3:7) .
Advanced: What strategies address stereochemical challenges in synthesis?
- Chiral Catalysts: Use (R)-BINAP-Pd complexes to control E/Z isomerism in the ylidene moiety .
- Enantiomeric Resolution: Chiral HPLC (Chiralpak IA column) to separate diastereomers .
- Crystallization-Induced Asymmetric Transformation: Recrystallize in hexane/ethyl acetate to enrich the desired enantiomer .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.